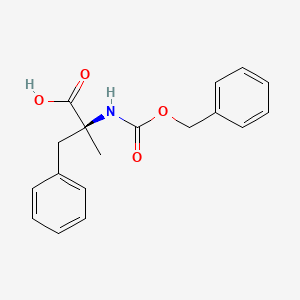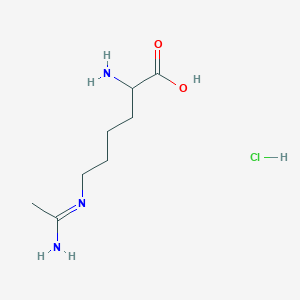
epsilon-Acetimidoyllysine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epsilon-Acetimidoyllysine hydrochloride is a synthetic compound derived from lysine, an essential amino acid This compound is characterized by the presence of an acetimidoyl group attached to the epsilon-amino group of lysine, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Acetimidoyllysine hydrochloride typically involves the following steps:
Protection of the alpha-amino group: The alpha-amino group of lysine is protected using a suitable protecting group, such as a carbobenzyloxy (Cbz) group.
Formation of the acetimidoyl group: The epsilon-amino group of the protected lysine is reacted with an acetimidoyl chloride in the presence of a base, such as triethylamine, to form the acetimidoyl derivative.
Deprotection: The protecting group is removed under acidic conditions to yield epsilon-Acetimidoyllysine.
Formation of the hydrochloride salt: The free base is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Epsilon-Acetimidoyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetimidoyl group to an amine group.
Substitution: The acetimidoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out in polar solvents.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted lysine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Epsilon-Acetimidoyllysine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the study of protein modifications and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of epsilon-Acetimidoyllysine hydrochloride involves its interaction with specific molecular targets. The acetimidoyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. This interaction can affect various cellular pathways and processes, including signal transduction, enzyme activity, and gene expression.
相似化合物的比较
Similar Compounds
Epsilon-poly-L-lysine: A naturally occurring polymer with antimicrobial properties.
N-acetyllysine: A derivative of lysine involved in protein acetylation.
L-lysine hydrochloride: A common form of lysine used as a dietary supplement.
Uniqueness
Epsilon-Acetimidoyllysine hydrochloride is unique due to the presence of the acetimidoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in research and industrial applications, offering advantages over other lysine derivatives in terms of specificity and functionality.
属性
分子式 |
C8H18ClN3O2 |
|---|---|
分子量 |
223.70 g/mol |
IUPAC 名称 |
2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H |
InChI 键 |
HJYWSATZDBEAOS-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCCCC(C(=O)O)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


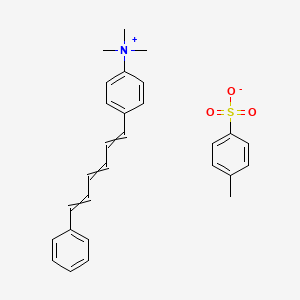
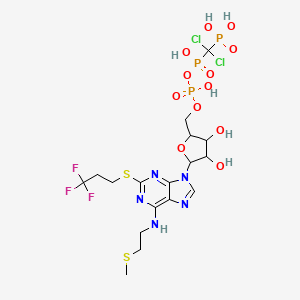
![9,18,27,36,37,39,40,41-Octaza-38lambda2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene](/img/structure/B13390600.png)
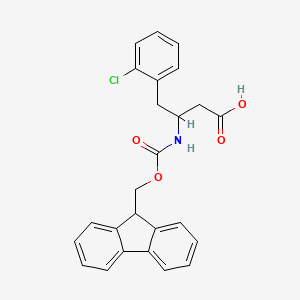
![(S)-2-(Fmoc-amino)-3-[Boc(methyl)amino]propanoic Acid](/img/structure/B13390612.png)
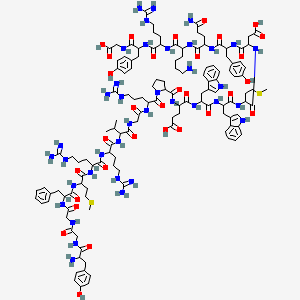
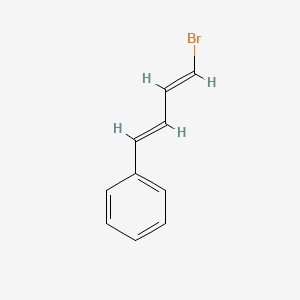
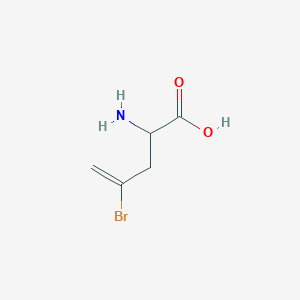
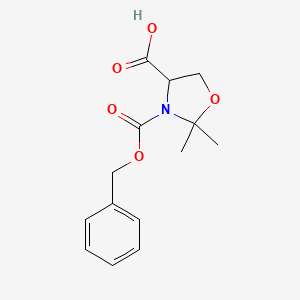
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B13390645.png)

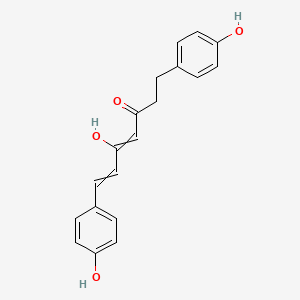
![N-cycloheptyl-6-[(oxolan-2-ylmethylamino)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13390681.png)
